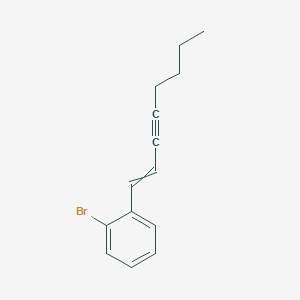
1-Bromo-2-(oct-1-en-3-yn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(oct-1-en-3-yn-1-yl)benzene is an organic compound that features a benzene ring substituted with a bromine atom and an oct-1-en-3-yn-1-yl group. This compound is of interest due to its unique structure, which combines aromatic, alkenyl, and alkynyl functionalities, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(oct-1-en-3-yn-1-yl)benzene can be synthesized through various methods. One common approach involves the bromination of 2-(oct-1-en-3-yn-1-yl)benzene. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or light to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(oct-1-en-3-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, through nucleophilic substitution reactions.
Oxidation Reactions: The alkenyl and alkynyl groups can be oxidized to form epoxides or diketones.
Reduction Reactions: The compound can be reduced to form alkanes or alkenes using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of 2-(oct-1-en-3-yn-1-yl)aniline or 2-(oct-1-en-3-yn-1-yl)phenol.
Oxidation: Formation of 2-(oct-1-en-3-yn-1-yl)benzene-1,2-diol.
Reduction: Formation of 2-(oct-1-en-3-yn-1-yl)benzene or 2-(oct-1-en-3-yn-1-yl)cyclohexane.
Scientific Research Applications
1-Bromo-2-(oct-1-en-3-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(oct-1-en-3-yn-1-yl)benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the alkenyl and alkynyl groups can undergo addition reactions with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, affecting biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Similar structure but with a prop-2-yn-1-yloxy group instead of an oct-1-en-3-yn-1-yl group.
1-Bromo-2,3-diphenyl-2-cyclopropen-1-yl)benzene: Contains a cyclopropenyl group, making it structurally distinct.
Uniqueness
1-Bromo-2-(oct-1-en-3-yn-1-yl)benzene is unique due to its combination of aromatic, alkenyl, and alkynyl functionalities. This structural diversity allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Properties
CAS No. |
153140-77-3 |
|---|---|
Molecular Formula |
C14H15Br |
Molecular Weight |
263.17 g/mol |
IUPAC Name |
1-bromo-2-oct-1-en-3-ynylbenzene |
InChI |
InChI=1S/C14H15Br/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h7-12H,2-4H2,1H3 |
InChI Key |
VDJJCKRLIVSEQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=CC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)
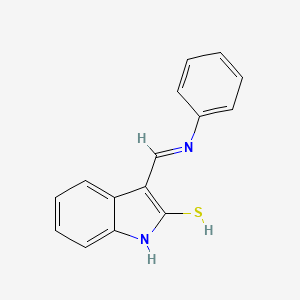
![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)
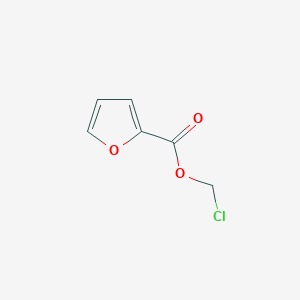
![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)
![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)
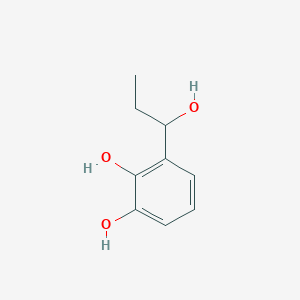
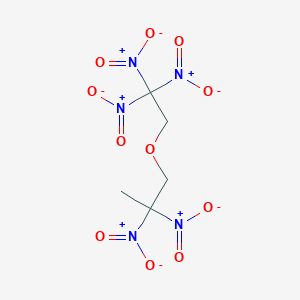
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)
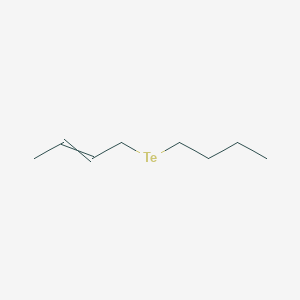
![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)
![2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14276007.png)
